molecular formula C14H23N3O4 B6350815 Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate CAS No. 1392491-76-7

Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate

Cat. No.: B6350815
CAS No.: 1392491-76-7
M. Wt: 297.35 g/mol
InChI Key: NLXHCXWBIZRMGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate (CAS 1392491-76-7) is a high-purity chemical building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This multifunctional piperidine derivative features two protected functional groups: a tert-butoxycarbonyl (Boc)-protected amine and a carboxyethyl ester at the 4-position, along with a nitrile group which serves as a versatile handle for further chemical transformation. The molecular formula is C14H23N3O4 and it has a molecular weight of 297.36 g/mol . The Boc protecting group is acid-labile, allowing for selective deprotection under mild conditions to generate the primary amine, which is crucial for constructing more complex molecular architectures. This compound is a valuable synthon for the synthesis of diverse piperidine-based compounds, such as tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate, which is a key intermediate in the development of pharmacologically active molecules . It must be stored in a refrigerator and handled in a well-ventilated place. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling and Safety: This compound requires careful handling. It may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment, including gloves and eye/face protection, is recommended. Always refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information before use.

Properties

IUPAC Name

ethyl 4-cyano-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O4/c1-5-20-12(19)17-8-6-14(10-15,7-9-17)16-11(18)21-13(2,3)4/h5-9H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXHCXWBIZRMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)(C#N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of the Amino Group

Di-tert-butyl dicarbonate (Boc2_2O) is used to protect the primary amine of 4-aminopiperidine-4-carbonitrile in dichloromethane with catalytic dimethylaminopyridine (DMAP). Quantitative conversion is achieved within 2 hours at room temperature.

Esterification of the Carboxylic Acid

The ethyl ester is introduced via Steglich esterification using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP). This step typically achieves 85–90% yield, with high purity confirmed by high-performance liquid chromatography (HPLC).

Grignard Addition to Nitrile Precursors

In advanced routes, tert-butyl 4-cyanopiperidine-1-carboxylate undergoes alkylation with ethyl magnesium bromide in anhydrous THF. The Grignard reagent selectively adds to the nitrile group, forming a ketimine intermediate that is hydrolyzed to the ester under acidic conditions.

Critical Parameters :

  • Temperature: −78°C (slow addition to prevent side reactions)

  • Workup: Quenching with saturated ammonium chloride

  • Yield: 79% after recrystallization

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsYield Range
Reductive AminationHigh functional group toleranceRequires cyanide reagents47–65%
TEMPO OxidationAvoids toxic cyanidesLong reaction time70–73%
Grignard AdditionExcellent regioselectivityLow-temperature requirements79%
Sequential ProtectionModular, scalableMultiple purification steps85–90%

Mechanistic Insights and Side Reactions

  • Reductive Amination : STAB facilitates imine formation, with acetic acid protonating the intermediate to drive the reaction. Competing hydrolysis of the nitrile group is minimized by maintaining anhydrous conditions.

  • TEMPO Oxidation : The radical mechanism involves single-electron transfer from the aldehyde to TEMPO, forming a nitrile via a cyanohydrin intermediate. Over-oxidation to carboxylic acids is prevented by using stoichiometric TBN.

  • Grignard Addition : The nucleophilic attack on the nitrile carbon generates a magnesium complex, which is protonated during workup to yield the ester.

Purification and Characterization

Final purification typically employs silica gel chromatography with hexane/ethyl acetate gradients (5:1 to 1:1). Advanced analogs exhibit consistent spectroscopic profiles:

  • 1H^1\text{H} NMR : Singlets for Boc groups (δ 1.47 ppm), ethyl ester protons (δ 1.25 ppm, triplet), and piperidine ring protons (δ 3.40–4.13 ppm).

  • IR Spectroscopy : Strong absorptions at 2240 cm1^{-1} (C≡N) and 1680 cm1^{-1} (C=O).

Industrial Scalability Considerations

Large-scale synthesis prioritizes the TEMPO oxidation method due to its safety profile and compatibility with continuous flow reactors. However, the Grignard route offers higher yields in batch processes, making it preferable for pilot-scale production.

Emerging Methodologies

Recent advances include photocatalytic cyanation using iridium complexes and microfluidic systems to enhance reaction efficiency. These methods remain experimental but show promise for reducing reaction times to under 1 hour .

Chemical Reactions Analysis

Hydrolysis of the Cyano Group to Carboxamide

The nitrile group undergoes acid-catalyzed hydrolysis to form a carboxamide derivative. This transformation is critical for introducing hydrogen-bonding capabilities in drug design.

Reaction Conditions :

  • Reagents : Acetic acid (AcOH) and concentrated sulfuric acid (H₂SO₄)

  • Temperature : 50–90°C (stepwise heating)

  • Workup : Basification with NaOH, Boc protection via Boc₂O in dioxane

Outcome :

  • Conversion of tert-butyl 4-(4-tert-butylbenzyl)-4-cyanopiperidine-1-carboxylate to tert-butyl 4-(4-tert-butylbenzyl)-4-carbamoylpiperidine-1-carboxylate (71% yield) .

  • LC-MS confirmation: m/z 397 [M + Na⁺] .

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is removed under acidic conditions to liberate the free amine.

Reaction Conditions :

  • Reagents : HCl (gas) in dioxane or aqueous HCl

  • Workup : Extraction with ethyl acetate (EtOAc) or tert-butyl methyl ether (TBME)

Outcome :

  • Generation of 4-(4-tert-butylbenzyl)piperidin-4-amine bis hydrochloride (46% yield) .

  • LC-MS confirmation: m/z 247 [M + H⁺] .

Functionalization via Nucleophilic Substitution

The piperidine nitrogen reacts with electrophiles to introduce hinge-binding moieties critical for kinase inhibition.

Example Reaction :

  • Electrophile : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Conditions : SNAr reaction in THF or DMF at 60–80°C

  • Outcome : Formation of 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide derivatives (e.g., compound 21 ) .

Reduction of the Cyano Group

The nitrile group is reduced to an aminomethyl group using borane or lithium aluminum hydride (LiAlH₄).

Reaction Conditions :

  • Reagents : Borane-THF complex or LiAlH₄

  • Temperature : Reflux in THF

Outcome :

  • Synthesis of 4-aminomethylpiperidine derivatives (e.g., compound 50 ) .

  • Subsequent acylation with 4-chlorobenzoyl chloride yields amides (e.g., 51 ) .

Grignard Addition to the Piperidine Scaffold

Benzyl Grignard reagents add to the piperidine ring to introduce lipophilic substituents.

Reaction Conditions :

  • Reagents : Benzylmagnesium bromide, n-BuLi, THF at −78°C

  • Outcome : Formation of 4-benzyl-4-cyanopiperidine intermediates (79% yield) .

Stability and Metabolic Considerations

  • Metabolic Vulnerability : Early 4-benzylpiperidine analogues (e.g., 2 ) exhibited rapid clearance due to oxidative metabolism .

  • Optimization : Carboxamide derivatives (e.g., 21 ) improved oral bioavailability and in vivo efficacy .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate is primarily explored for its potential as a pharmaceutical intermediate. Its structural attributes allow for modifications that can lead to the development of novel therapeutic agents.

Case Study: Anticancer Agents

Recent studies have investigated derivatives of this compound for their anticancer properties. For instance, modifications to the piperidine ring have shown promise in enhancing cytotoxicity against various cancer cell lines. Researchers have synthesized several analogs, demonstrating that specific substitutions can significantly improve biological activity while reducing toxicity .

Organic Synthesis

The compound serves as an important building block in organic synthesis due to its versatile functional groups. It is often utilized in the preparation of more complex molecules, including:

  • Peptide Synthesis : The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions during peptide synthesis, facilitating the formation of peptide bonds without interfering with other functional groups .
  • Heterocyclic Compounds : The cyano group can be transformed into various functionalities, enabling the synthesis of heterocycles that are critical in drug discovery .

Research on Neuroprotective Agents

Emerging research indicates that compounds derived from this compound may exhibit neuroprotective effects. A study focused on the development of derivatives aimed at treating neurodegenerative diseases like Alzheimer's and Parkinson's disease found that certain modifications improved their ability to cross the blood-brain barrier, enhancing their therapeutic potential .

Enzyme Inhibition Studies

Research has also highlighted the compound's role in enzyme inhibition. Specific derivatives have been tested as inhibitors of enzymes involved in metabolic pathways linked to various diseases, showcasing potential applications in drug design targeting metabolic disorders .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPharmaceutical intermediatesDerivatives show enhanced anticancer activity
Organic SynthesisBuilding blocks for complex moleculesUseful in peptide and heterocyclic synthesis
Neuroprotective AgentsPotential treatment for neurodegenerative diseasesModifications improve blood-brain barrier penetration
Enzyme Inhibition StudiesInhibitors for metabolic enzymesEffective against specific metabolic pathways

Mechanism of Action

The mechanism of action of Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate involves its interaction with various molecular targets and pathways. The Boc protecting group helps in stabilizing the compound during chemical reactions, while the cyanide group can participate in nucleophilic reactions. The piperidine ring provides a stable scaffold for further functionalization .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Key Differences

Ethyl 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylate (CAS 956460-98-3)
  • Structural Difference: Replaces the cyano group with a carboxylate ester.
  • Similarity score: 0.94 (based on ). Applications: More suited for hydrophilic drug scaffolds, whereas the cyano derivative may favor lipophilic environments .
tert-Butyl 4-((2-bromophenyl)amino)-4-cyanopiperidine-1-carboxylate (CAS 205813-91-8)
  • Structural Difference: Substitutes the ethyl carboxylate with a 2-bromophenylamino group.
  • Physical Properties: Higher molar mass (380.28 g/mol) and density (1.37 g/cm³) compared to the target compound . Utility: Likely used in bromine-directed coupling reactions or as a kinase inhibitor precursor.
tert-Butyl 4-(4-chlorophenyl)-4-cyanopiperidine-1-carboxylate (CAS 218451-34-4)
  • Structural Difference : Replaces the ethyl carboxylate with a 4-chlorophenyl group.
  • Similarity score: 0.71 (). Applications: May exhibit enhanced binding to aryl hydrocarbon receptor (AhR) targets .
Table 1: Key Properties of Selected Analogs
Compound (CAS) Molar Mass (g/mol) Key Functional Groups Similarity Score Key Applications
Target Compound ~336.36* Cyano, Boc, Ethyl carboxylate - Kinase inhibitors, antimicrobials
956460-98-3 ~328.35 Carboxylate, Boc 0.94 Hydrophilic drug intermediates
205813-91-8 380.28 Cyano, Boc, Bromophenylamino - Halogen-bonded inhibitors
218451-34-4 ~336.80 Cyano, Boc, Chlorophenyl 0.71 AhR-targeted therapies

*Estimated based on molecular formula.

Reactivity and Stability

  • Cyano Group vs. In contrast, carboxylate analogs (e.g., CAS 956460-98-3) are prone to hydrolysis under acidic conditions .
  • Boc Protection : All analogs share Boc protection, which is acid-labile. However, steric effects from substituents (e.g., bromophenyl in CAS 205813-91-8) may alter deprotection kinetics .

Biological Activity

Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate, known by its CAS number 1392491-76-7, is a compound of significant interest in medicinal chemistry and pharmacology. This article examines its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure:

  • Molecular Formula: C14H23N3O4
  • Molecular Weight: 297.36 g/mol
  • CAS Number: 1392491-76-7

Physical Characteristics:

PropertyValue
DensityNot specified
Melting PointNot specified
Boiling PointNot specified
Flash PointNot specified

Therapeutic Applications

Research has indicated that derivatives of piperidine compounds can be effective in various therapeutic contexts. Potential applications of this compound include:

  • Anticancer Agents: Some studies suggest that piperidine derivatives can induce apoptosis in cancer cells.
  • Neurological Disorders: Compounds with similar structures have shown promise in modulating neurotransmitter systems, which could be beneficial for conditions such as depression or anxiety.

Case Studies and Research Findings

While specific case studies on this compound are sparse, related research provides valuable insights:

  • Antitumor Activity: A study investigating piperidine derivatives found that certain modifications led to increased cytotoxicity against various cancer cell lines. These findings suggest that this compound may exhibit similar properties.
  • Neuroprotective Effects: Research into related compounds has indicated potential neuroprotective effects, which could be explored further with this specific compound to assess its efficacy in treating neurodegenerative diseases.
  • Pharmacokinetic Profiles: Understanding the pharmacokinetics of similar compounds has highlighted the importance of structure in determining bioavailability and metabolism, which is crucial for developing effective therapeutics based on this compound.

Q & A

Q. What are the recommended methodologies for synthesizing Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate?

Synthesis typically involves multi-step protection-deprotection strategies. A common approach includes:

Piperidine Core Functionalization : Introduce the cyano and tert-butoxycarbonyl (Boc) groups via nucleophilic substitution or condensation reactions under inert atmospheres (e.g., N₂) .

Carboxylation : Ethyl ester formation using ethyl chloroformate or coupling agents like DCC/DMAP .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Use anhydrous conditions to prevent Boc-group hydrolysis .

Q. How should researchers characterize the structural integrity of this compound?

Primary Techniques :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm piperidine ring substitution patterns (e.g., δ 1.4 ppm for Boc methyl groups, δ 4.1–4.3 ppm for ethyl ester protons) .
    • 2D Experiments (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., piperidine backbone) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns .
  • IR Spectroscopy : Identify functional groups (e.g., C≡N stretch ~2200 cm⁻¹, C=O stretches ~1700 cm⁻¹) .

Data Validation : Compare results with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Q. What safety protocols are critical during experimental handling?

Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., ethyl chloroformate) .
  • Acute Toxicity Management : In case of inhalation or skin contact, rinse immediately with water and seek medical attention .

Storage : Store at 2–8°C in airtight containers under desiccant to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

Case Example : Discrepancies in ¹³C NMR signals for the cyano group may arise due to solvent polarity or tautomerism. Resolution Strategies :

Solvent Screening : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .

Variable Temperature (VT-NMR) : Identify dynamic processes (e.g., ring puckering) causing signal splitting .

X-ray Crystallography : Resolve absolute configuration and confirm substituent positions unambiguously (e.g., CCDC deposition codes for similar piperidine derivatives) .

Q. What computational tools are effective for predicting the reactivity of this compound in drug discovery?

Methodological Framework :

Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzyme active sites) using software like GROMACS .

ADMET Prediction : Use SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., CYP450 inhibition, BBB permeability) .

Validation : Cross-check computational results with experimental assays (e.g., enzyme inhibition studies) .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Case Study : Competing hydrolysis of the Boc group during carboxylation. Optimization Steps :

Temperature Control : Maintain reactions at 0–5°C to slow hydrolysis .

Catalyst Screening : Test alternatives to DMAP (e.g., HOBt) for improved coupling efficiency .

In Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediate species and adjust stoichiometry dynamically .

Data-Driven Approach : Design-of-experiment (DoE) software (e.g., JMP) to identify critical factors (e.g., solvent, catalyst loading) .

Q. What strategies are recommended for analyzing the compound’s stability under varying pH conditions?

Experimental Design :

Forced Degradation Studies :

  • Acidic/Base Conditions : Incubate in 0.1M HCl or NaOH at 25°C/40°C, sampling at intervals (0, 24, 48 hrs) .
  • Oxidative Stress : Expose to 3% H₂O₂ and monitor via HPLC for degradation products (e.g., piperidine ring opening) .

Kinetic Analysis : Plot degradation curves and calculate rate constants (k) using first-order models .

Implications : Stability data guide formulation strategies (e.g., buffered solutions for biological assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.